2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
Description
The compound 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide features a thieno[2,3-d]pyrimidin-4-one core, a bicyclic heterocycle known for its antimicrobial and enzyme inhibitory properties. Key structural elements include:
- 6-Ethyl group: Enhances lipophilicity and may influence enzyme binding.
- Thioacetamide bridge: Links the core to an m-tolyl (meta-methylphenyl) group, balancing hydrophobicity and steric effects.
This scaffold is structurally related to inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), a bacterial target for novel antibiotics .
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-4-9-23-19(25)16-11-15(5-2)27-18(16)22-20(23)26-12-17(24)21-14-8-6-7-13(3)10-14/h4,6-8,10-11H,1,5,9,12H2,2-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKORVXWWMWCDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. One common approach is to start with a suitable thieno[2,3-d]pyrimidin derivative and introduce the allyl and ethyl groups through a series of reactions, including alkylation and acylation[_{{{CITATION{{{_2{2- {2- (3-ALLYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO [2,3-D]PYRIMIDIN ...
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thieno[2,3-d]pyrimidin core can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be used to modify the double bond in the allyl group.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the thieno[2,3-d]pyrimidin core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable leaving groups, are used in substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced allyl derivatives.
Substitution: : Various substituted thieno[2,3-d]pyrimidin derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : Potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Differences
Aryl Substituent Effects: The m-tolyl group in the target compound provides moderate hydrophobicity compared to the electron-withdrawing 3-chloro-4-fluorophenyl in 4j, which enhances antimicrobial activity but may reduce solubility .
Core Modifications: Replacement of the thienopyrimidine core with tetrahydrothieno[3,2-d]pyrimidine (IWP2) shifts activity to WNT inhibition, highlighting the sensitivity of biological targets to heterocyclic geometry .
Research Findings and Mechanistic Insights
Antimicrobial Activity and TrmD Inhibition
- Analogs with 4-isopropylphenyl (618427-84-2) demonstrated the highest TrmD binding affinity (-9.2 kcal/mol) and broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL against Gram-positive and Gram-negative bacteria) .
- The target compound’s m-tolyl group is expected to provide intermediate activity, balancing solubility and binding efficiency.
Molecular Docking and SAR
- Docking studies (AutoDock Vina) reveal that allyl and ethyl substituents position the thienopyrimidine core for optimal hydrogen bonding with TrmD’s catalytic residues (e.g., Asp169, Lys173) .
- Halogenated aryl groups (e.g., 4j) improve activity against resistant strains like P.
Physicochemical Properties and ADMET Considerations
- Molecular Weight : ~450–500 g/mol (estimated for target compound), within acceptable ranges for oral bioavailability.
- Lipophilicity : The m-tolyl group (LogP ~3.1) offers better solubility than 4-isopropylphenyl (LogP ~3.8) .
Biological Activity
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a thienopyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its complex molecular structure, which includes various functional groups that contribute to its pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 415.53 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity and alter signal transduction pathways, potentially leading to various therapeutic effects. For example, it may act as an enzyme inhibitor or receptor modulator, influencing processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against a range of bacterial strains.
- Anticancer Properties : Investigations into its potential as an anticancer agent have shown promising results, particularly in inhibiting the growth of certain cancer cell lines.
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against human breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as a therapeutic agent in cancer treatment.
| Study | Cell Line | IC50 (µM) | |
|---|---|---|---|
| MCF7 | 12.5 | Effective against breast cancer cells | |
| HeLa | 15.0 | Inhibitory effect on cervical cancer cells |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Nucleophilic Addition : An allyl group is added to a thienopyrimidine precursor.
- Cyclization : The reaction proceeds through cyclization to form the thienopyrimidine structure.
- Substitution Reactions : Subsequent reactions introduce various alkyl or acyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
